Dipropyleneglycol methyl ether acetate

Catalog No.
S636334
CAS No.
88917-22-0
M.F
C9H18O4
M. Wt
190.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropyleneglycol methyl ether acetate

CAS Number

88917-22-0

Product Name

Dipropyleneglycol methyl ether acetate

IUPAC Name

1-(1-methoxypropan-2-yloxy)propan-2-yl acetate

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3

InChI Key

LAVARTIQQDZFNT-UHFFFAOYSA-N

SMILES

CC(COC)OCC(C)OC(=O)C

Synonyms

dipropylene glycol monomethyl ether acetate, PPG-2 methyl ether acetate

Canonical SMILES

CC(COC)OCC(C)OC(=O)C

Limited Application

While Dipropyleneglycol methyl ether acetate (DPMA) finds various applications in industry, its use in scientific research is limited. This is primarily due to its function as a solvent and the potential safety concerns associated with its use in laboratory settings.

Focus on Analogue Research

Research on DPMA often focuses on its close structural analogue, Propylene glycol methyl ether acetate (PGMEA). Studies have shown that DPMA readily converts to PGMEA in the body, with similar toxicological profiles []. Therefore, much of the scientific understanding of DPMA's potential effects is derived from research on PGMEA.

Examples of Research Applications:

  • Toxicology studies: Research has investigated the potential effects of PGMEA/DPMA on various organs and systems, including the nervous system, reproductive system, and blood []. These studies provide valuable insights into the potential health risks associated with exposure to DPMA.
  • Environmental fate studies: Research has explored the breakdown and behavior of PGMEA/DPMA in the environment. This information helps assess potential environmental risks associated with the use and disposal of DPMA.
  • Origin: DPMAC is likely synthesized through the esterification reaction between dipropylene glycol and acetic acid [].
  • Significance in Scientific Research: While DPMAC itself is not widely studied in scientific research, its solvent properties make it useful in various research applications. For instance, it can dissolve resins used in coatings and inks, which can be beneficial in research involving these materials [].

Molecular Structure Analysis

DPMAC's molecular structure consists of a central acetate group (CH3COO) bonded to a chain containing two propylene glycol units (C3H6O2). The methyl group (CH3) is attached to one of the oxygen atoms within the chain []. This structure provides DPMAC with both polar and non-polar regions, contributing to its solvency properties [].


Chemical Reactions Analysis

Synthesis

C3H6(OH)2 + CH3COOH -> CH3COOCH2CH2CH2OCH2CH2CH3 + H2O (Equation 1)

Dipropylene glycol + Acetic Acid -> DPMAC + Water []

Decomposition

The decomposition pathway of DPMAC under various conditions is not well documented in scientific literature.


Physical And Chemical Properties Analysis

  • Melting Point: Data unavailable.
  • Boiling Point: No reported boiling point, but expected to be above 100°C due to its high molecular weight [].
  • Solubility: Soluble in a variety of organic solvents, including ketones, esters, and aromatic hydrocarbons [].
  • Stability: Stable under normal storage conditions. Should be stored away from heat, sparks, and open flames to avoid decomposition [].

Mechanism of Action (Not Applicable)

DPMAC is a flammable liquid and should be handled with caution. Here are some safety points to consider:

  • Flammability: Flash point data is unavailable, but due to its organic nature, DPMAC is likely flammable.
  • Toxicity: DPMAC's specific toxicity is not well-documented, but it is advisable to avoid inhalation and skin contact as a precaution [].
  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials [].

XLogP3

0.7

UNII

5455FZE9RB

Wikipedia

Ppg-2 methyl ether acetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Paint and coating manufacturing
Printing ink manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
fragrances
Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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